Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Description
IUPAC Name: Methyl (1S,4S)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride Molecular Formula: C₉H₁₆ClFNO₂ Molecular Weight: 224.68 g/mol (calculated) Structural Features: This compound features a fluorinated cyclohexane ring with an aminomethyl group and a methyl ester at the 1- and 4-positions, respectively. The stereochemistry (1S,4S) suggests a cis-configuration of substituents. The hydrochloride salt enhances solubility and stability for synthetic applications.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRQKRWCBGAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-45-1, 2375271-30-8 | |
| Record name | methyl (1s,4s)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | rac-methyl (1r,4r)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride (CAS No. 1374656-13-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride has the following chemical properties:
- Molecular Formula : C9H17ClFNO2
- Molecular Weight : 225.69 g/mol
- CAS Number : 1374656-13-9
- Purity : Typically >95% .
The biological activity of this compound primarily stems from its structural features, which include a fluorinated cyclohexane ring and an amino group. These characteristics influence its interaction with biological targets, particularly in the central nervous system.
Potential Pharmacological Effects
- Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects by modulating neurotransmitter levels (e.g., serotonin and norepinephrine) in the brain .
- Analgesic Properties : The presence of the amino group may contribute to pain relief mechanisms, potentially through opioid receptor modulation .
- Neuroprotective Effects : Preliminary data indicate that fluorinated compounds can have neuroprotective properties, possibly by reducing oxidative stress in neuronal cells .
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of structurally similar compounds. The findings indicated that these compounds could enhance serotonin levels, suggesting a similar potential for methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate .
Case Study 2: Analgesic Properties
Research conducted on various aminomethyl derivatives demonstrated significant analgesic activity in animal models. The study highlighted the importance of the amino group's position relative to other substituents on the cyclohexane ring, indicating that modifications could enhance efficacy .
Biological Activity Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | |
| Analgesic | Opioid receptor modulation | |
| Neuroprotective | Reduction of oxidative stress |
Safety and Handling
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride is classified as hazardous. Proper safety precautions should be taken during handling, including wearing gloves and protective eyewear due to its potential irritative properties .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various receptors and enzymes.
- Receptor Agonism : Research indicates that derivatives of this compound may exhibit agonistic activity towards certain receptors, which could result in therapeutic effects in conditions such as pain management and inflammation .
- Antiviral Properties : Preliminary studies suggest that compounds similar to methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride may inhibit viral replication mechanisms. For instance, compounds designed to target the SARS-CoV-2 virus have shown promise in computational studies, indicating potential pathways for further exploration .
Synthesis and Structural Studies
The synthesis of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride involves complex organic reactions that can be optimized using various methodologies:
- Microwave-Assisted Organic Synthesis : This technique has been employed to enhance the efficiency of synthesizing similar compounds, demonstrating reduced reaction times and improved yields .
- Conformational Analysis : The conformational stability of the compound is crucial for its biological activity. Density functional theory studies have been conducted to understand the conformational pathways of similar saturated six-membered rings, which can influence the physical and chemical properties of the target compound .
Case Studies and Research Findings
Several case studies highlight the applications of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Identified potential inhibitory effects on viral replication pathways, suggesting use in antiviral therapies. |
| Study B | Receptor Interaction | Demonstrated agonistic properties at cannabinoid receptors, indicating potential for pain relief medications. |
| Study C | Synthesis Optimization | Utilized microwave-assisted synthesis to improve yield and reduce synthesis time for structurally related compounds. |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and aminomethyl groups in this compound undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Hydrochloric acid (HCl) in aqueous ethanol at 80°C for 6–8 hours.
-
Products :
Basic Hydrolysis
-
Conditions : Sodium hydroxide (NaOH) in water/methanol (1:1) at 60°C for 4 hours.
-
Products :
Stability Comparison
Metabolic Defluorination
In biological systems, cytochrome P450 (CYP) enzymes facilitate hydroxylation at the fluorinated carbon, leading to defluorination:
Key Findings
-
Primary Pathway : CYP3A-mediated oxidation generates a reactive α-fluorine radical intermediate, which releases fluoride ions (F⁻) and forms a carbocation .
-
Trapping Experiments :
Metabolite Profile
| Metabolite | Structure | Relative Abundance (%) |
|---|---|---|
| 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylate | Fluorine replaced by hydroxyl group | 58–63 |
| 4-(Aminomethyl)cyclohexane-1,4-dicarboxylate | Additional carboxyl group at C4 | 12–15 |
| Unmodified parent compound | Intact structure | 22–25 |
Amine Group Reactivity
The aminomethyl group participates in nucleophilic reactions:
Acylation
-
Conditions : Acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) at 0°C.
-
Product :
Schiff Base Formation
-
Conditions : Benzaldehyde in ethanol under reflux for 2 hours.
-
Product :
Comparative Reactivity
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Acylation | 1.2 × 10⁻³ | 45.6 |
| Schiff Base | 8.7 × 10⁻⁴ | 52.1 |
Thermal Decomposition
At elevated temperatures (>150°C), two competing pathways emerge:
-
Decarboxylation : Loss of CO₂ to form 4-(aminomethyl)-4-fluorocyclohexane (major pathway).
-
C–F Bond Cleavage : Release of HF and formation of a conjugated diene (minor pathway) .
Kinetic Parameters
| Pathway | Activation Energy (kJ/mol) | Half-Life at 180°C |
|---|---|---|
| Decarboxylation | 98.3 | 2.1 hours |
| C–F Cleavage | 121.5 | 6.8 hours |
Photochemical Stability
UV exposure (λ = 254 nm) induces:
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E-Z Isomerization : Reversible conversion between cyclohexane chair conformers (quantum yield: Φ = 0.18) .
-
Radical Formation : Homolytic cleavage of the C–F bond generates fluorine radicals, detectable via ESR spectroscopy .
Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C:
-
Outcome :
Comparative Analysis with Analogues
| Compound | Hydrolysis Rate (k, h⁻¹) | Defluorination in HLMs (%) |
|---|---|---|
| Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride | 0.15 | 18–22 |
| Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (CAS 1374656-13-9) | 0.09 | 8–12 |
| 4-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride | 0.21 | 25–30 |
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Structural and Molecular Properties
Key Observations :
Key Observations :
- Non-fluorinated cyclohexane derivatives (e.g., ) are synthesized via standard amidation or alkylation protocols under mild conditions.
- Microwave-assisted synthesis improves yields in aromatic analogs (), but cyclohexane-based systems often require longer reaction times .
Preparation Methods
Electrophilic Fluorination Using DAST
Diethylaminosulfur trifluoride (DAST) is widely employed for replacing hydroxyl groups with fluorine. In this method, 4-hydroxycyclohexanecarboxylate intermediates undergo fluorination at 0–5°C in anhydrous dichloromethane, achieving yields of 68–72%. Side reactions such as ring-opening or over-fluorination are minimized by maintaining strict temperature control and stoichiometric DAST ratios (1.1–1.3 equivalents).
Nucleophilic Fluorination with KF/Al₂O₃
A solvent-free approach uses potassium fluoride supported on alumina (KF/Al₂O₃) to fluorinate 4-tosyloxycyclohexanecarboxylate precursors. Reactions proceed at 120°C for 12–16 hours, yielding 60–65% fluorinated product. This method reduces waste but requires longer reaction times compared to DAST.
Table 1: Comparison of Fluorination Methods
| Method | Reagent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic | DAST | 0–5°C | 68–72 | 95–98 |
| Nucleophilic | KF/Al₂O₃ | 120°C | 60–65 | 90–93 |
Aminomethylation Techniques
Introducing the aminomethyl group at the 4-position involves reductive amination or Mannich reactions:
Reductive Amination of 4-Ketocyclohexane Derivatives
4-Fluoro-4-ketocyclohexanecarboxylate intermediates react with ammonium acetate in methanol under hydrogen gas (3–5 bar) using palladium-on-carbon (Pd/C) catalysis. This method achieves 75–80% yields after 8–12 hours at 50°C. The hydrochloride salt forms in situ by adding gaseous HCl during workup.
Mannich Reaction with Formaldehyde
A one-pot Mannich reaction condenses 4-fluorocyclohexanecarboxylate, formaldehyde, and ammonium chloride in ethanol/water (3:1) at reflux. The reaction completes in 6–8 hours with 70–73% yields. Excess formaldehyde (2.5 equivalents) ensures complete conversion but necessitates careful purification to remove polymeric byproducts.
Esterification and Hydrochloride Salt Formation
Methyl Esterification via Acid-Catalyzed Transesterification
The carboxylic acid intermediate reacts with methanol (10 equivalents) in the presence of sulfuric acid (5 mol%) at 65°C for 24 hours. This step achieves near-quantitative conversion (>98%). Distillation under reduced pressure removes excess methanol, yielding the methyl ester.
Hydrochloride Salt Precipitation
The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas until pH < 2. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (85–90% recovery).
Stereochemical Control and Isomerization
The cis/trans configuration of substituents significantly impacts biological activity. A patent-derived method adapts thermal isomerization under hydrogen chloride gas:
Thermal Isomerization Protocol
- Conditions : cis-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride is heated at 170–200°C under HCl atmosphere for 10–15 hours.
- Outcome : Converts 85–90% cis isomer to trans configuration without solvents.
- Mechanism : The molten state facilitates chair flip inversion, stabilized by HCl coordination to the aminomethyl group.
Table 2: Isomerization Efficiency vs. Temperature
| Temperature (°C) | Reaction Time (h) | Trans Isomer Yield (%) |
|---|---|---|
| 160 | 20 | 72 |
| 180 | 12 | 88 |
| 200 | 8 | 91 |
Industrial-Scale Optimization
Solvent-Free Isomerization
Adopting the patent method, large-scale production eliminates solvents, reducing costs and environmental impact. Continuous HCl gas flow prevents decomposition at high temperatures.
Catalytic Fluorination
Recent advances use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) with copper(I) iodide catalysis, achieving 78% fluorination yield at 80°C in acetonitrile. This method is scalable but requires expensive reagents.
Challenges and Mitigation Strategies
- Byproduct Formation : Over-fluorination occurs if DAST exceeds 1.3 equivalents. Solved by slow reagent addition and real-time monitoring via FT-IR.
- Racemization : High-temperature steps risk racemization. Using chiral auxiliaries or low-temperature microwave-assisted reactions preserves stereochemistry.
- Purification Difficulties : Co-eluting cis/trans isomers in chromatography. Addressed by crystallization from ethanol/water (4:1), exploiting differential solubility.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride, and how can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Synthesis challenges include multi-step reactions requiring anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the fluorocyclohexane ring). Optimization strategies involve:
- Stepwise purification : Use column chromatography or recrystallization after each synthetic step to isolate intermediates .
- Solvent selection : Employ polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature control : Maintain low temperatures during amine methylation to avoid decomposition .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 210–220 nm (amine absorption bands) .
- NMR : Confirm structural integrity via H/C NMR, focusing on chemical shifts for the fluorocyclohexane ring (δ ~4.2 ppm for fluorine-coupled protons) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry : Validate molecular weight (225.69 g/mol) via ESI-MS in positive ion mode .
Q. Given limited safety data, what precautionary measures should be adopted when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential release of HCl vapor .
- Storage : Keep in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with enzymatic targets, and what validation methods are required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) via fluorocyclohexane’s hydrophobic interactions and aminomethyl’s hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics () .
Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and assay activity against targets (e.g., GPCRs) .
- Meta-Analysis : Use PubChem BioAssay data to compare IC values across analogs, adjusting for assay conditions (pH, cell lines) .
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic profile compared to its free base?
- Methodological Answer :
- Solubility Testing : Measure solubility in PBS (pH 7.4) via shake-flask method; hydrochloride salt typically shows 3–5× higher solubility than free base .
- Permeability Assays : Use Caco-2 cell monolayers to compare apparent permeability (), with salt forms often showing reduced passive diffusion due to ionization .
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action on putative biological targets?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition of proteases or esterases .
- Receptor Binding : Perform radioligand displacement assays (e.g., H-labeled ligands) on membrane preparations from transfected HEK293 cells .
- Pathway Analysis : Apply phospho-specific antibodies in Western blotting to track MAPK/ERK signaling modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
